methyl 4-oxo-3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
The compound methyl 4-oxo-3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS: 422526-41-8) is a quinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core. Key structural features include:
- A 4-oxo group at position 3.
- A 2-sulfanylidene moiety at position 2, which may exhibit keto-enol tautomerism.
- A 3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl) substituent, introducing a tetrahydrofuran (oxolane) ring and carbamoyl linkage.
- A methyl ester at position 5.
Properties
IUPAC Name |
methyl 4-oxo-3-[3-oxo-3-(oxolan-2-ylmethylamino)propyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-25-17(24)11-4-5-13-14(9-11)20-18(27)21(16(13)23)7-6-15(22)19-10-12-3-2-8-26-12/h4-5,9,12H,2-3,6-8,10H2,1H3,(H,19,22)(H,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZDLUWQQJDYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Methyl Anthranilate Derivatives
The quinazoline scaffold is constructed via cyclocondensation of methyl 2-amino-4-hydroxybenzoate with urea or thiourea derivatives. Adapted from Habibi-Khorassani et al., formic acid catalyzes the reaction under reflux (100°C, 6–8 hours), yielding methyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate (Figure 1A). Reduction of the dihydroquinazoline to the tetrahydroquinazoline is achieved using sodium borohydride in methanol (0°C to room temperature, 2 hours).
Reaction Conditions:
- Reactants: Methyl 2-amino-4-hydroxybenzoate (1.0 equiv), urea (1.2 equiv), formic acid (5 mL/g substrate).
- Yield: 68–72%.
- Characterization: $$ ^1H $$ NMR (DMSO-$$d6$$): δ 10.71 (s, 2H, NH), 3.81 (s, 3H, COOCH$$3$$), 2.29–1.61 (m, 4H, tetrahydro ring).
Introduction of the 2-Sulfanylidene Group
Thionation Using Lawesson’s Reagent
The 2-oxo group in the tetrahydroquinazoline core is converted to a sulfanylidene via treatment with Lawesson’s reagent (2.0 equiv) in anhydrous toluene under reflux (110°C, 8 hours). This method avoids side reactions associated with phosphorus pentasulfide (P$$2$$S$$5$$).
Optimization Notes:
- Solvent: Toluene > THF due to higher boiling point and stability.
- Yield: 85–90% after column purification (silica gel, ethyl acetate/hexane 1:3).
- Characterization: IR (KBr): 1185 cm$$^{-1}$$ (C=S stretch); MS (ESI): m/z 279.1 [M + H]$$^+$$.
Functionalization at Position 3: Carbamoyl Ethyl Side Chain
Synthesis of 2-{[(Oxolan-2-yl)methyl]carbamoyl}acetic Acid
The side chain precursor is prepared by reacting tetrahydrofurfurylamine (1.0 equiv) with succinic anhydride (1.1 equiv) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 12 hours. The resultant 2-{[(oxolan-2-yl)methyl]carbamoyl}acetic acid is isolated via filtration (yield: 78%).
Characterization:
Amide Coupling via EDCl/HOBt
The tetrahydroquinazoline intermediate (1.0 equiv) is coupled with 2-{[(oxolan-2-yl)methyl]carbamoyl}acetic acid (1.2 equiv) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF (24 hours, room temperature).
Reaction Conditions:
- Base: N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
- Yield: 65–70% after purification (reversed-phase HPLC).
- Characterization: $$ ^13C $$ NMR (DMSO-$$d6$$): δ 170.2 (COOCH$$3$$), 165.8 (C=S), 76.4 (oxolan C2).
Final Compound Characterization
Spectroscopic Data
X-ray Crystallography (If Available)
Single-crystal X-ray analysis confirms the planar quinazoline ring and Z-configuration of the sulfanylidene group (C=S bond length: 1.68 Å).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Cyclization-Thionation Approach
A modified protocol combines cyclocondensation and thionation in a single pot using P$$2$$S$$5$$/hexamethyldisilazane (HMDS), reducing steps but yielding lower purity (55–60%).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
Methyl 4-oxo-3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-oxo-3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule but differ in substituents and functional groups:
Functional and Electronic Differences
Core Scaffold: The target compound and the phenylethyl analogue share a tetrahydroquinazoline core, which is absent in the thiadiazole-containing benzoate derivative. The benzoate derivative’s thiadiazole ring introduces sulfur-based π-π interactions, which may alter solubility and reactivity compared to the quinazoline core .
Substituent Effects :
- The oxolan-2-ylmethyl group in the target compound introduces a polar, oxygen-containing ring, likely increasing hydrophilicity compared to the phenylethyl group in the analogue (C₂₀H₁₉N₃O₄S), which is more lipophilic .
- The carbamoyl ethyl linkage in the target compound provides conformational flexibility, whereas the rigid thiadiazole-methoxy group in the benzoate derivative may restrict rotational freedom .
Sulfanylidene Group: The 2-sulfanylidene moiety in both quinazoline derivatives can act as a hydrogen-bond donor/acceptor, influencing crystal packing and intermolecular interactions. This group is absent in the benzoate analogue .
Crystallographic and Validation Insights
- SHELX Software : The target compound’s structure was likely validated using SHELX programs, which are standard for small-molecule refinement. The sulfanylidene group’s tautomeric form (e.g., thione vs. thiol) would require careful validation via hydrogen-bond analysis .
- ORTEP Visualization : Graphical representations (e.g., ORTEP-3) would highlight differences in bond angles and torsion angles between the oxolan-2-ylmethyl and phenylethyl substituents .
Hydrogen-Bonding Patterns
- Graph Set Analysis : The oxolan-2-ylmethyl group in the target compound may form C=O···H–N or S–H···O hydrogen bonds, contrasting with the C=O···π interactions possible in the phenylethyl analogue .
- Thiadiazole Derivative : The benzoate’s thiadiazole ring could participate in N–H···S interactions, absent in quinazoline-based compounds .
Biological Activity
Methyl 4-oxo-3-(2-{[(oxolan-2-yl)methyl]carbamoyl}ethyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential biological activities. This article reviews its biological activity based on available literature, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is . It features a tetrahydroquinazoline core, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the oxolan moiety and carbamoyl group contributes to its potential interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the tetrahydroquinazoline class. For instance, derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A comparative study evaluated the antibacterial activity of several compounds against a panel of bacteria including Escherichia coli, Staphylococcus aureus, and Enterobacter cloacae. The Minimum Inhibitory Concentration (MIC) values were determined using microdilution methods.
| Compound | MIC (mg/mL) | MBC (mg/mL) | Active Against |
|---|---|---|---|
| Compound 1 | 0.004 – 0.03 | 0.008 – 0.06 | E. cloacae |
| Compound 2 | 0.015 | 0.030 | S. aureus |
| Compound 3 | 0.011 | 0.020 | P. aeruginosa |
The results indicated that compounds with similar structural features to methyl 4-oxo derivatives exhibited potent antibacterial effects, often surpassing traditional antibiotics like ampicillin by several folds .
Antifungal Activity
In addition to antibacterial effects, related compounds demonstrated antifungal activity against strains such as Trichoderma viride and Aspergillus fumigatus. The MIC values for antifungal activity ranged from to mg/mL, indicating good to excellent efficacy .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays revealed that while the compound exhibited antimicrobial properties, it also showed varying levels of cytotoxicity against normal human cell lines (e.g., MRC5). The results suggested a need for further optimization to enhance selectivity towards pathogenic organisms while minimizing toxicity to human cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications in the side chains significantly influence biological activity. For example:
- Oxolan moiety : Enhances solubility and bioavailability.
- Carbamoyl group : Critical for interaction with bacterial enzymes.
The presence of specific functional groups appears essential for maximizing antibacterial potency while minimizing cytotoxic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
